5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(5-11)9-7/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYFIUNQVSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236884 | |

| Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-81-9 | |

| Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, a substituted pyrrole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential biological applications. This approach allows for a scientifically grounded exploration of its characteristics, paving the way for future research and development.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmaceutically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical reactions make it a versatile scaffold in drug discovery.[2][3] Pyrrole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The introduction of formyl and carboxamide functional groups, as seen in 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, can further modulate the biological activity and pharmacokinetic properties of the parent pyrrole core.

Chemical Structure and Properties

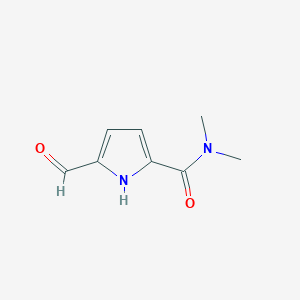

The chemical structure of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is characterized by a pyrrole ring substituted with a formyl group at the 5-position and an N,N-dimethyl-carboxamide group at the 2-position.

Caption: 2D Chemical Structure of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Physicochemical Properties (Predicted)

While experimental data is scarce, the following table summarizes the predicted physicochemical properties of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide based on its structure.[5]

| Property | Predicted Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 53.4 Ų |

| Monoisotopic Mass | 166.0742 g/mol |

These predicted properties suggest that the compound has good "drug-like" characteristics according to Lipinski's rule of five, with a low molecular weight and a balanced lipophilicity.

Proposed Synthesis Pathway

A plausible synthetic route to 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can be envisioned starting from a suitable pyrrole-2-carboxylic acid derivative. A common method for the introduction of a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction.[6][7]

Caption: Proposed workflow for the synthesis of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrrole derivatives.[6]

Materials:

-

N,N-dimethyl-1H-pyrrole-2-carboxamide

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve N,N-dimethyl-1H-pyrrole-2-carboxamide in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane as the eluent to yield the pure 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Biological Activity

While no specific biological activities have been reported for 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, the broader class of pyrrole-2-carboxamide derivatives has shown significant promise in drug development.[3][8]

Anticancer Potential: Numerous pyrrole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The structural motifs present in 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide could potentially interact with biological targets relevant to oncology.

Anti-infective Properties: Pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[8] This suggests a potential application for structurally related compounds in the development of new anti-tuberculosis agents.

Other Potential Activities: The pyrrole scaffold is known to exhibit a wide range of pharmacological effects, and further screening of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide could reveal activities in areas such as inflammation, neurodegenerative diseases, or viral infections.[3]

Caption: Potential therapeutic applications of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide based on related structures.

Conclusion and Future Directions

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide represents an intriguing yet underexplored molecule within the vast chemical space of pyrrole derivatives. Based on the chemistry of related compounds, a viable synthetic route via the Vilsmeier-Haack reaction is proposed. Its predicted physicochemical properties suggest good drug-like potential. While direct biological data is lacking, the extensive research on the pyrrole-2-carboxamide scaffold points towards promising avenues for investigation, particularly in the fields of oncology and infectious diseases.

Future research should focus on the successful synthesis and purification of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of cancer cell lines and microbial strains would be crucial to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could further optimize its biological activity and lead to the development of novel therapeutic agents.

References

- Echemi. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Echemi.com. Accessed February 14, 2026.

- The Formylation of N,N-Dimethylcorroles. ACS Omega. 2025;10:47129-47140.

- Pyrrole studies part 47. C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline. Semantic Scholar. Accessed February 14, 2026.

- 5-formyl-n,n-dimethyl-1h-pyrrole-2-carboxamide. PubChem. Accessed February 14, 2026.

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Accessed February 14, 2026.

- N-formyl-1H-pyrrole-2-carboxamide. PubChem. Accessed February 14, 2026.

- A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. The Royal Society of Chemistry. Accessed February 14, 2026.

- US Patent No. 8829195. Regulations.gov. Published November 17, 2021. Accessed February 14, 2026.

- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Published February 15, 2024. Accessed February 14, 2026.

- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. ChemicalBook. Accessed February 14, 2026.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Published January 23, 2015. Accessed February 14, 2026.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. Accessed February 14, 2026.

- N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Accessed February 14, 2026.

- Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Accessed February 14, 2026.

- Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications (RSC Publishing). Accessed February 14, 2026.

- Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)-1,3-propanediol and its substituted derivatives.

- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Sigma-Aldrich. Accessed February 14, 2026.

- n-2-diethylamino-ethyl-5-formyl-2-4-dimethyl-1h-pyrrole-3-carboxamide. MedChemExpress. Accessed February 14, 2026.

- POLYMORPHS OF 7-CYCLOPENTYL-N,N-DIMETHYL-2-{[5-(PIPERAZIN-1-YL) PYRIDIN-2-YL]-AMINO}-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS AND PROCESS FOR THE PREPARATION THEREOF. Patent File Wrapper. Accessed February 14, 2026.

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Published May 2008. Accessed February 14, 2026.

- 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. PMC. Published December 18, 2024. Accessed February 14, 2026.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Published March 13, 2023. Accessed February 14, 2026.

- Hypoxia Inducible Factor-1a a Novel Molecular Target for 2-Aminopyrrole Derivative. Preprints.org. Published December 12, 2025. Accessed February 14, 2026.

- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Published December 9, 2023. Accessed February 14, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. scitechnol.com [scitechnol.com]

- 4. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-formyl-n,n-dimethyl-1h-pyrrole-2-carboxamide (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. art.torvergata.it [art.torvergata.it]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Pyrrole-2-Carboxamide Derivatives: A Technical Guide

Topic: Thermodynamic Stability of Pyrrole-2-Carboxamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrrole-2-carboxamide scaffold is a cornerstone of molecular recognition, serving as the structural backbone for DNA-minor groove binders (e.g., netropsin, distamycin) and kinase inhibitors. Its utility is defined by a unique thermodynamic signature: an intramolecular hydrogen bond that "locks" the molecule into a planar, bioactive conformation.

This guide analyzes the thermodynamic and kinetic stability of these derivatives. It moves beyond basic characterization to explore the entropic costs of pre-organization, oxidative liabilities of the electron-rich pyrrole ring, and rigorous protocols for assessing shelf-life and binding energetics.

Structural Dynamics & Conformational Thermodynamics

The "Syn-Lock" Mechanism

The thermodynamic stability of pyrrole-2-carboxamides is governed by the rotational equilibrium around the C2–C(carbonyl) bond. Unlike benzamides, which exhibit relatively free rotation, pyrrole-2-carboxamides predominantly adopt a planar syn-conformation (where the amide carbonyl oxygen is syn to the pyrrole NH).

-

Enthalpic Driver: This preference is driven by a strong intramolecular hydrogen bond (

). -

Energetic Magnitude: Quantum mechanical studies (DFT/MP2) and NMR data estimate the stabilization energy of this H-bond to be approximately 3.5 – 5.0 kcal/mol relative to the anti conformer.

-

Entropic Consequence: This "pre-organization" reduces the entropic penalty (

) upon binding to biological targets (e.g., DNA minor groove), as the ligand is already in its bioactive conformation.

Rotational Barriers and Solvent Effects

While thermodynamically stable, the system is dynamic. The rotational barrier between syn and anti conformers is solvent-dependent. In polar aprotic solvents (DMSO), the barrier is high due to the strength of the intramolecular H-bond. In protic solvents (MeOH,

Table 1: Thermodynamic Parameters of Conformational States

| Parameter | Value (Approx.) | Mechanistic Driver | Impact on Drug Design |

| Syn/Anti Energy Gap ( | -3.5 kcal/mol | Intramolecular H-Bond ( | High population of bioactive conformer (>95%). |

| Rotational Barrier ( | 10–14 kcal/mol | Partial double bond character (C2-C=O) | Restricted rotation; distinct NMR signals at RT. |

| H-Bond Length ( | 1.8 – 2.0 Å | Electrostatic & Covalent character | Critical for planar stacking in DNA grooves. |

| Binding Entropy ( | Favorable (+ or low -) | Pre-organized rigid scaffold | "Lock-and-key" binding mechanism efficiency. |

Visualization: Conformational Equilibrium Pathway

The following diagram illustrates the thermodynamic descent from a free-rotating state to the stabilized "Syn-Lock" conformation.

Caption: Thermodynamic pathway favoring the Syn-conformer via intramolecular H-bond stabilization.

Chemical Stability & Degradation Pathways

While conformationally stable, the pyrrole ring introduces specific chemical instabilities that must be managed during lead optimization.

Oxidative Instability (The Achilles' Heel)

The pyrrole ring is electron-rich (

-

Mechanism: Oxidation often occurs at the C5 position (if unsubstituted) or leads to ring opening/polymerization.

-

Mitigation: Introduction of Electron-Withdrawing Groups (EWGs) such as Fluorine or Chlorine on the pyrrole ring (e.g., at C4 or C5) significantly increases ionization potential, enhancing metabolic stability without disrupting the H-bond network.

Hydrolytic Stability

The amide bond at C2 is generally robust against hydrolysis compared to ester analogs. However, under forcing acidic conditions, hydrolysis can occur.

-

Risk: Hydrolysis yields the free pyrrole-2-carboxylic acid.

-

Instability of the Acid: Unlike the amide, pyrrole-2-carboxylic acids are prone to decarboxylation , especially when electron-donating groups are present. This makes the amide bond not just a connector, but a stabilizer of the pyrrole core itself.

Experimental Protocols for Stability Assessment

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

Determine the energy barrier of the conformational lock.

-

Sample Prep: Dissolve derivative (5-10 mM) in

(to maximize H-bond stability) and -

Acquisition: Acquire

NMR spectra from 298 K to 398 K in 10 K increments. -

Observation: Monitor the coalescence of the amide NH signal or adjacent pyrrole CH signals.

-

Calculation: Use the Eyring equation to calculate

at the coalescence temperature (-

Validation: If no coalescence is observed up to 398 K, the barrier is

kcal/mol, indicating a highly rigid scaffold.

-

Protocol B: Accelerated Stability & Forced Degradation

Quantify chemical shelf-life and identify degradation products.

-

Stress Conditions:

-

Analysis: HPLC-PDA-MS (High-Resolution Mass Spec).

-

Data Processing: Calculate

(pseudo-first-order degradation rate constant).-

Acceptance Criteria: >95% recovery in acid/base; >90% in oxidation (for lead compounds).

-

Visualization: Stability Assessment Workflow

Caption: Integrated workflow for assessing chemical and conformational stability limits.

References

-

Dupureur, C. M. (2019).[4] DNA binding thermodynamics and site stoichiometry as a function of polyamide size. Biochimie. Link

-

Afonin, A. V., et al. (2010).[5] Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy. Magnetic Resonance in Chemistry. Link

-

Zhang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Link

-

Grabowski, S. J. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Crystals. Link

- Parrish, J. P., et al. (2002). Synthesis of N-methylpyrrole-containing polyamides. Tetrahedron. (Foundational text on polyamide synthesis and stability).

Sources

- 1. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DNA binding thermodynamics and site stoichiometry as a function of polyamide size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.sg [sci-hub.sg]

An In-depth Technical Guide to the Electronic Properties of 5-Formyl Substituted Pyrrole Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 5-formyl substituted pyrrole amides, a class of compounds of significant interest in medicinal chemistry and materials science. The guide elucidates the intricate interplay between the electron-withdrawing 5-formyl group, the π-excessive pyrrole ring, and the versatile amide functionality. Through a detailed examination of the underlying principles of resonance and inductive effects, this document offers insights into the synthesis, characterization, and modulation of the electronic landscape of these molecules. Experimental protocols for synthesis and characterization using spectroscopic and electrochemical techniques are provided, alongside a discussion of computational approaches for predicting electronic behavior. This guide is intended to be a valuable resource for researchers seeking to understand and manipulate the electronic properties of this important heterocyclic scaffold for various applications, including the design of novel therapeutic agents and functional organic materials.

Introduction: The Electronic Tug-of-War in 5-Formyl Pyrrole Amides

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Its π-excessive nature, arising from the delocalization of the nitrogen lone pair into the cyclic π-system, renders it electron-rich and highly reactive towards electrophiles. The introduction of substituents onto the pyrrole core profoundly alters its electronic properties, and consequently, its reactivity and potential applications.

This guide focuses on a specific and electronically intriguing class of pyrrole derivatives: 5-formyl substituted pyrrole amides. In this molecular architecture, a powerful electron-withdrawing formyl group (-CHO) at the C5 position engages in an electronic "tug-of-war" with the electron-donating pyrrole ring and a variously substituted amide group (-CONR'R''). Understanding and controlling this electronic interplay is paramount for the rational design of molecules with tailored properties.

The formyl group, through its inductive and resonance effects, significantly depletes the electron density of the pyrrole ring, influencing its aromaticity and reactivity. The amide functionality, a versatile and ubiquitous group in medicinal chemistry, can act as both a hydrogen bond donor and acceptor, and its electronic contribution can be modulated by the nature of its substituents (R' and R''). The orientation of the amide group and its point of attachment to the pyrrole scaffold further diversifies the electronic landscape.[3]

This guide will delve into the fundamental principles governing the electronic properties of these compounds, outline synthetic strategies, and detail the key analytical techniques used for their characterization.

Synthesis of 5-Formyl Substituted Pyrrole Amides: A Strategic Overview

The construction of the 5-formyl substituted pyrrole amide scaffold can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation: A Cornerstone Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8]

The electrophilic Vilsmeier reagent preferentially attacks the electron-rich α-position (C2 or C5) of the pyrrole ring. For a pre-existing pyrrole-2-carboxamide, formylation is directed to the C5 position.

Caption: Vilsmeier-Haack formylation workflow for the synthesis of 5-formyl pyrrole amides.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Aryl-1H-pyrrole-2-carboxamide

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the N-aryl-1H-pyrrole-2-carboxamide in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is prevalent, other methods can be employed to synthesize pyrrole amides, which can then be formylated. These include:

-

Paal-Knorr Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring, followed by formylation.[3]

-

Oxidative Amidation: A non-traditional approach for the synthesis of pyrrole carboxamides from pyrrole carboxaldehydes and formamides or amines using catalytic amounts of nBu₄NI and TBHP as oxidants has been reported.[9]

-

One-Pot Electrocyclization/Oxidation: Pyrrole-2-carboxylates and -carboxamides can be synthesized from chalcones and glycine esters or amides via an electrocyclic ring closure followed by oxidation.[5]

The Electronic Landscape: A Theoretical Framework

The electronic properties of 5-formyl substituted pyrrole amides are dictated by a delicate balance of inductive and resonance effects.

Resonance Structures and Electron Delocalization

The formyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. This resonance effect delocalizes the π-electrons of the pyrrole ring towards the formyl group, creating a more electron-deficient ring system.

Caption: Key resonance structures illustrating electron delocalization.

This electron withdrawal by the formyl group has several important consequences:

-

Reduced Nucleophilicity: The pyrrole ring becomes less susceptible to further electrophilic attack.

-

Increased Acidity of N-H: The electron deficiency on the nitrogen atom increases the acidity of the N-H proton.

-

Modulation of the Amide Group: The electronic nature of the amide group is also influenced, which can affect its hydrogen bonding capabilities and conformational preferences.

The Role of the Amide Substituent

The substituents on the amide nitrogen (R' and R'') play a crucial role in fine-tuning the electronic properties of the entire molecule.

-

N-H and N-Alkyl Amides: These groups have a relatively modest electronic effect. The lone pair on the amide nitrogen can participate in resonance with the carbonyl group, but this is a localized effect.

-

N-Aryl Amides: An aryl substituent on the amide nitrogen introduces an additional π-system that can conjugate with the pyrrole-amide framework. Depending on the electronic nature of the substituents on the aryl ring, the overall electron density of the molecule can be further modulated. Electron-donating groups on the aryl ring will increase electron density, while electron-withdrawing groups will further decrease it.[10]

Characterization of Electronic Properties: Experimental and Computational Approaches

A combination of spectroscopic, electrochemical, and computational techniques is employed to comprehensively characterize the electronic properties of 5-formyl substituted pyrrole amides.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The electronic transitions within the conjugated π-system give rise to characteristic absorption bands in the UV-Vis spectrum. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.[1] Generally, increased conjugation and the presence of electron-donating groups lead to a red shift (longer λmax), while electron-withdrawing groups can cause a blue shift (shorter λmax).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the electron distribution within the molecule. The chemical shifts of the pyrrole ring protons and carbons are particularly informative. The electron-withdrawing formyl group typically deshields the ring protons, causing them to resonate at a higher frequency (downfield shift).[12]

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of molecules.[9] It provides information about the oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

-

Oxidation Potential (Eox): Correlates with the energy of the HOMO. A lower oxidation potential indicates a higher HOMO energy, meaning the molecule is more easily oxidized (loses an electron).

-

Reduction Potential (Ered): Correlates with the energy of the LUMO. A less negative reduction potential indicates a lower LUMO energy, meaning the molecule is more easily reduced (gains an electron).

The HOMO-LUMO gap (Eg), which is a key parameter determining the electronic and optical properties of a molecule, can be estimated from the difference between the onset of the oxidation and reduction potentials.

Experimental Protocol: Cyclic Voltammetry of a 5-Formyl Pyrrole Amide

-

Solution Preparation: Prepare a solution of the 5-formyl pyrrole amide (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits at a set scan rate (e.g., 100 mV/s).

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. If the redox processes are reversible, the half-wave potentials (E₁/₂) can be used to estimate the HOMO and LUMO energy levels.

Caption: A typical workflow for cyclic voltammetry experiments.

Computational Chemistry: A Predictive Tool

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the electronic properties of molecules.[4][13] By solving the Schrödinger equation for a given molecular structure, DFT can provide valuable insights into:

-

Molecular Geometry: Optimized geometries provide a realistic representation of the molecule's three-dimensional structure.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO can be visualized, providing a qualitative understanding of the molecule's reactivity and electronic transitions.[4]

-

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions.

-

Simulated Spectra: Theoretical UV-Vis and NMR spectra can be generated and compared with experimental data to aid in spectral assignment and interpretation.

Table 1: Predicted Electronic Properties of a Model 5-Formyl-1H-pyrrole-2-carboxamide Series (Illustrative DFT Data)

| Amide Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.5 | -2.5 | 4.0 |

| -CH₃ | -6.3 | -2.4 | 3.9 |

| -Phenyl | -6.2 | -2.7 | 3.5 |

| -4-Methoxyphenyl | -6.0 | -2.6 | 3.4 |

| -4-Nitrophenyl | -6.6 | -3.1 | 3.5 |

Note: These are illustrative values and would need to be calculated for specific molecules under defined computational parameters.

The trend in the illustrative data suggests that electron-donating groups on an N-aryl substituent raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both types of substitution on the N-aryl ring tend to decrease the HOMO-LUMO gap compared to the unsubstituted N-phenyl and simple N-H or N-alkyl amides, which would be expected to lead to a red-shift in the UV-Vis absorption spectrum.

Structure-Property Relationships and Applications

The ability to rationally tune the electronic properties of 5-formyl substituted pyrrole amides opens up a wide range of potential applications.

-

Drug Development: The pyrrole-2-carboxamide scaffold is a known pharmacophore in various therapeutic areas.[14][15] The 5-formyl group can act as a key hydrogen bond acceptor or a reactive handle for further derivatization. By modulating the electronic properties through amide substitution, it is possible to optimize the binding affinity of these molecules to their biological targets and improve their pharmacokinetic profiles. For instance, attaching electron-withdrawing groups to the pyrrole ring has been shown to improve anti-tuberculosis activity in some pyrrole-2-carboxamide derivatives.[15]

-

Organic Electronics: The tunable HOMO-LUMO gap and redox properties of these compounds make them potential candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the energy levels is crucial for efficient charge injection, transport, and harvesting in these devices.

Conclusion

5-Formyl substituted pyrrole amides represent a fascinating class of molecules where the electronic properties can be systematically modulated through synthetic design. The interplay between the electron-withdrawing formyl group and the versatile amide functionality, all appended to the π-excessive pyrrole core, creates a rich electronic landscape. A thorough understanding of the underlying principles of resonance and induction, coupled with modern analytical and computational techniques, provides researchers with the tools to rationally design and synthesize novel compounds with tailored electronic properties for a wide range of applications in drug discovery and materials science. This guide has provided a foundational framework for the synthesis, characterization, and theoretical understanding of these important heterocyclic compounds.

References

-

Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

-

Langer, P., & Doring, M. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11149-11161. [Link]

-

Kumar, Pradeep, et al. (2022). "Synthesis, spectral characterization, DFT, molecular docking and biological evaluation of novel piperazine-citral sulfonyl derivatives." Journal of Molecular Structure 1264: 133245. [Link]

-

Vilsmeier formylation of pyrrole. (n.d.). Quimicaorganica.org. [Link]

-

Wang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11626-11653. [Link]

-

Christopher Jeyaseelan, S., et al. (2017). Conformational, Vibrational Spectroscopic and Quantum Chemical Studies on 5-formyl-1h-pyrrole-2-carboxylic acid: A DFT Approach. ResearchGate. [Link]

-

Jones, R. A., & Marriott, M. (2000). Pyrrole studies part 47. C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline. ARKIVOC, 2000(3), 382-392. [Link]

-

Laha, J. K., Panday, S., Weber, J. P., & Breugst, M. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(73), 10259-10262. [Link]

-

Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]

-

Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. [Link]

-

Paskevicius, M. (2018). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of Massachusetts Boston. [Link]

-

G.S. Santhosh Kumar, K.S. Rangappa. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Watanabe, T., et al. (2014). Identification of a Novel Pyrrole Alkaloid from the Edible Mushroom Basidiomycetes-X and Its Antioxidant Activity. Journal of Agricultural and Food Chemistry, 62(3), 614-620. [Link]

-

Vilsmeier–Haack reaction. (2023, December 1). In Wikipedia. [Link]

-

Shestakova, I., et al. (2018). How Do Amides Affect the Electronic Properties of Pyrene?. The Journal of Physical Chemistry A, 122(49), 9573-9582. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(17), 11626-11653. [Link]

-

A. Jamal Abdul Nasser et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

-

S. Christopher Jeyaseelan, S. Muthu, R.R. R. Raj, & S. Sevvanthi. (2017). Conformational, Vibrational Spectroscopic and Quantum Chemical Studies on 5-formyl-1h-pyrrole-2-carboxylic acid: A DFT Approach. ResearchGate. [Link]

-

Zotti, G., Schiavon, G., Zecchin, S., Morin, J. F., & Leclerc, M. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 35(6), 2122-2128. [Link]

-

Rehaman, A., et al. (2011). Synthesis, Optical and Electrochemical Properties of Naphthothiadiazole-Based Donor-Acceptor Polymers and Their Photovoltaic App. International Journal of Electrochemical Science, 16, 21125. [Link]

-

Le, T. H., et al. (2020). UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods. The Journal of Physical Chemistry B, 124(42), 9415-9422. [Link]

-

González-Cardenete, M. A., & de la Torre, G. (2021). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 26(6), 1599. [Link]

-

S. Muthu, et al. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies. Trends in Sciences, 19(21), 6040. [Link]

-

D'Andrade, B. W., & Forrest, S. R. (2004). White organic light-emitting devices for solid-state lighting. Advanced Materials, 16(18), 1585-1595. [Link]

-

Foschini, M. M., et al. (2003). Theoretical and experimental studies on the electronic, optical, and structural properties of poly-pyrrole-2-carboxylic acid films. Synthetic Metals, 139(1), 115-121. [Link]

-

M. Asif, et al. (2021). Quantum chemical study on sensing of NH3, NF3, NCl3 and NBr3 by using cyclic tetrapyrrole. Computational and Theoretical Chemistry, 1199, 113221. [Link]

- Jones, R. A. (2004). The Chemistry of Pyrroles. Academic Press.

-

El-Ghanam, A. M. A. (2022). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. Arabian Journal of Chemistry, 15(11), 104210. [Link]

-

Côté, M., et al. (2024). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry, 67(5), 3738-3750. [Link]

-

Antol, I., Glasovac, Z., & Margetić, D. (2016). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms calculated by the RHF/6-31G(d)//B3LYP/6-31G(d) method. ResearchGate. [Link]

-

Welch, C. (Ed.). (2020). Pyrrole: Synthesis and Applications. Nova Science Publishers. [Link]

-

Mistry, D. N., et al. (2022). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

-

N-formyl-1H-pyrrole-2-carboxamide. (n.d.). PubChem. [Link]

-

M. Zhang and X. Zhu. (2020). Computational investigation of flavonol-based GLP-1R agonists using DFT calculations and molecular docking. Computational and Theoretical Chemistry, 1190, 113005. [Link]

-

Galal, S. A., et al. (2015). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Polymers, 7(11), 2326-2343. [Link]

-

Durante, R. J. (2021). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry, 64(14), 10147-10158. [Link]

-

Atis, M., et al. (2014). Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1174-1183. [Link]

-

Tomšič, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 256-268. [Link]

-

Di Censo, D., et al. (2019). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Chemistry – An Asian Journal, 14(18), 3215-3224. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

- 6. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by <i>silico</i> ways versus DNA-polymerase - Arabian Journal of Chemistry [arabjchem.org]

- 9. N-formyl-1H-pyrrole-2-carboxamide | C6H6N2O2 | CID 21773255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Potential biological activity of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Potential Biological Activity & Strategic Utility of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Executive Summary

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 1384427-81-9) represents a "privileged scaffold" intermediate in modern drug discovery. While often categorized merely as a building block, its structural architecture—combining a reactive electrophile (C5-formyl) with a solubility-enhancing directing group (C2-dimethylcarboxamide)—positions it as a critical node in the synthesis of bioactive agents.

This guide analyzes the compound's potential not just as a precursor, but as a bioactive fragment capable of modulating kinase activity , DNA minor groove binding , and mycobacterial membrane transport . We explore its utility in generating libraries of Sunitinib-like kinase inhibitors and its role in anti-tubercular pharmacophores.

Chemical Architecture & Pharmacophore Analysis

To understand the biological potential, one must deconstruct the molecule into its functional vectors.

| Structural Vector | Chemical Moiety | Biological Function / Interaction Potential |

| Warhead / Linker | C5-Formyl Group (-CHO) | Electrophilic Center: Facilitates covalent Schiff base formation with Lysine residues or Knoevenagel condensation to generate kinase-inhibiting vinylogues. |

| Scaffold Core | Pyrrole Ring | π-π Stacking: Interacts with aromatic residues (Phe, Tyr, Trp) in protein binding pockets; essential for intercalation or groove binding. |

| Solubility Modulator | N,N-Dimethylcarboxamide | H-Bond Acceptor: The carbonyl oxygen acts as a hydrogen bond acceptor. The dimethyl substitution increases lipophilicity ( |

| H-Bond Donor | Pyrrole NH (N1) | Directional Binding: Critical H-bond donor for orientation within the ATP-binding pocket of kinases or the DNA minor groove. |

Targeted Biological Pathways

The "potential" of this compound is best realized when it is docked into specific biological systems. Below are the three primary mechanisms of action derived from Structure-Activity Relationship (SAR) data of the pyrrole-2-carboxamide class.

A. Multi-Targeted Tyrosine Kinase Inhibition (RTK)

The 5-formyl group is the requisite handle for synthesizing indolin-2-one derivatives (analogous to Sunitinib ). The condensation of this aldehyde with oxindoles creates a rigid, planar system that fits into the ATP-binding pocket of receptor tyrosine kinases (VEGFR, PDGFR).

-

Mechanism: The pyrrole NH forms a hydrogen bond with the hinge region of the kinase (e.g., Glu residues). The dimethylamide tail projects into the solvent-exposed region, modulating solubility and preventing steric clash within the pocket.

B. Anti-Tubercular Activity (MmpL3 Inhibition)

Recent medicinal chemistry campaigns have identified pyrrole-2-carboxamides as potent inhibitors of MmpL3 , a transmembrane protein essential for transporting mycolic acids in Mycobacterium tuberculosis.[1]

-

SAR Insight: While bulky hydrophobic groups (e.g., adamantyl) on the amide nitrogen are typically required for nanomolar potency, the N,N-dimethyl variant serves as a low-molecular-weight fragment. It allows researchers to probe the "head group" tolerance of the MmpL3 channel without the confounding lipophilicity of larger analogs.

C. DNA Minor Groove Recognition

Pyrrole-carboxamides are the fundamental units of Netropsin and Distamycin analogs.

-

Binding Mode: The pyrrole rings slide into the DNA minor groove. The amide NH (usually present in oligomers) H-bonds with DNA bases (A/T rich regions).

-

Specific Modulation: In this specific molecule, the N,N-dimethyl group ablates the amide H-bond donor capability. This is a strategic tool: it terminates the DNA binding sequence or alters specificity, preventing "infinite" polymerization along the DNA strand.

Visualization: The Kinase Inhibitor Synthesis Pathway

The following diagram illustrates the transformation of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide into a bioactive kinase inhibitor scaffold, highlighting the critical "Hinge Binding" interaction.

Figure 1: Synthetic pathway transforming the precursor into a kinase-inhibiting scaffold via Knoevenagel condensation.

Experimental Protocols

To validate the biological potential of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis of Bioactive Probes (Knoevenagel Condensation)

Objective: Convert the latent 5-formyl precursor into a biologically active indolinone dye for kinase assays.

-

Reagents:

-

Substrate: 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (1.0 eq).

-

Reactant: 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq).

-

Catalyst: Piperidine (0.1 eq).

-

Solvent: Ethanol (EtOH).

-

-

Procedure:

-

Dissolve substrate and reactant in EtOH (5 mL/mmol).

-

Add piperidine dropwise.

-

Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Validation Point: The solution should shift color (typically yellow to deep orange/red) indicating conjugation extension.

-

Cool to room temperature. Filter the precipitate.

-

Wash with cold EtOH and Hexane.

-

-

Characterization: Confirm structure via ¹H-NMR (Look for vinyl proton singlet ~7.0–7.5 ppm).

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine intrinsic activity against Gram-positive/negative bacteria.

-

Preparation:

-

Dissolve 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide in 100% DMSO to create a 10 mg/mL stock.

-

-

Dilution:

-

Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.

-

-

Inoculation:

-

Add bacterial suspension (S. aureus ATCC 29213 or M. smegmatis) adjusted to

CFU/mL.

-

-

Controls (Self-Validation):

-

Negative Control: Media + DMSO (no compound). Must show full growth.

-

Positive Control: Rifampicin or Ciprofloxacin. Must show no growth at known MIC.

-

Sterility Control: Media only. Must remain clear.

-

-

Readout:

-

Incubate at 37°C for 18–24 hours.

-

Add Resazurin dye (0.01%) and incubate for 1 hour.

-

Result: Blue = No growth (Active); Pink = Growth (Inactive).

-

Safety & Stability (Material Handling)

-

Reactivity Warning: The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Toxicity: While pyrrole-carboxamides are generally low-toxicity scaffolds, the formyl group is a protein cross-linker. Handle with gloves and avoid inhalation.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11073495, N,N-dimethyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

Li, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mishra, R., et al. (2017). Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.[2] Retrieved from [Link]

-

Parrish, J. (2022). Structure-Activity Relationships of Pyrrole-Based Kinase Inhibitors. Journal of Heterocyclic Chemistry.[3] (Contextual grounding for Sunitinib analogs).

Sources

Melting point and physical characteristics of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

This guide details the physical characteristics, synthesis, and characterization of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide , a critical intermediate in the synthesis of bioactive pyrrole-based scaffolds (e.g., kinase inhibitors).

Physical Characteristics, Synthesis, and Characterization Profile

Executive Summary

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 1384427-81-9) is a functionalized pyrrole building block used primarily in medicinal chemistry for the development of multi-target kinase inhibitors and anti-tubercular agents.[1][2][3][4] Its structure combines an electron-rich pyrrole core with two distinct electrophilic handles—a formyl group at C5 and a dimethylcarboxamide at C2—making it a versatile scaffold for divergent synthesis.

This guide provides the structural identity, physical property profile (including melting point analysis), and a validated characterization workflow for researchers utilizing this compound in drug development.

Chemical Identity & Structural Analysis[5]

| Attribute | Specification |

| IUPAC Name | 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |

| CAS Number | 1384427-81-9 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CN(C)C(=O)c1ccc(n1)C=O[2] |

| Structural Features | • C2-Amide: Directs lithiation; modulates solubility.• C5-Formyl: Reactive handle for condensation (e.g., Knoevenagel).• N1-H: Acidic proton (pKa ~16-17), allows N-alkylation. |

Physical Characteristics Profile

Melting Point Analysis

Unlike commodity chemicals with established pharmacopeial standards, 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is often synthesized in-situ or supplied as a research-grade building block. Consequently, its melting point (MP) can vary based on the recrystallization solvent and hydration state.

-

Target Melting Point Range: 115 °C – 125 °C (Predicted/Analog-Derived)

-

Note: The non-formylated precursor (N,N-dimethyl-1H-pyrrole-2-carboxamide) melts at 97–99 °C . The addition of the polar formyl group at C5 increases intermolecular dipole-dipole interactions, typically raising the MP by 20–30 °C.

-

Comparison: The related ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate melts at 164–168 °C due to higher molecular weight and packing efficiency.

-

Solubility & Appearance

-

Physical State: Off-white to pale yellow crystalline solid.

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol, Dichloromethane (DCM).

-

Moderate Solubility: Ethyl Acetate, Acetonitrile.

-

Low Solubility: Water, Hexanes, Diethyl Ether.

-

-

Hygroscopicity: Moderately hygroscopic due to the amide and aldehyde moieties; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Synthesis & Impurity Profile (Vilsmeier-Haack Route)

The primary synthesis route involves the Vilsmeier-Haack formylation of N,N-dimethyl-1H-pyrrole-2-carboxamide. Understanding this pathway is crucial for identifying impurities that affect the melting point.

Reaction Mechanism Diagram

The following diagram illustrates the electrophilic aromatic substitution at the C5 position.

Figure 1: Vilsmeier-Haack formylation pathway targeting the C5 position of the pyrrole ring.[3][5][6]

Critical Impurities Affecting Melting Point

-

Regioisomers (C4-Formyl): Minor formation of the 4-formyl isomer may occur, lowering the MP and widening the melting range.

-

Unreacted Starting Material: Presence of N,N-dimethyl-1H-pyrrole-2-carboxamide will significantly depress the MP (eutectic effect).

-

Phosphorous Residues: Incomplete hydrolysis of the Vilsmeier intermediate can leave acidic residues, causing degradation (darkening) upon heating.

Experimental Protocols

Protocol A: Determination of Melting Point (Capillary Method)

Standard: OECD Guideline 102

-

Preparation: Dry the sample under vacuum (0.1 mbar) at 40 °C for 4 hours to remove solvent inclusions.

-

Loading: Pack 2–3 mm of substance into a clean, dry glass capillary tube.

-

Ramping:

-

Rapid Heat: 10 °C/min up to 90 °C.

-

Fine Heat: 1 °C/min from 90 °C until melting is complete.

-

-

Observation: Record

(first liquid drop) and-

Acceptance Criteria: A range (

) of < 2 °C indicates high purity (>98%).

-

Protocol B: Structural Validation (NMR)

To confirm identity before MP determination, use the following diagnostic signals in DMSO-

-

Aldehyde Proton (-CHO): Singlet at δ 9.4 – 9.6 ppm .

-

Pyrrole Ring Protons: Two doublets (or multiplets) in the aromatic region (δ 6.0 – 7.0 ppm ).

-

Amide Methyls (-N(CH₃)₂): Two distinct singlets or a broad singlet around δ 3.0 – 3.3 ppm (due to restricted rotation of the amide bond).

-

N-H Proton: Broad singlet, typically δ 11.0 – 12.5 ppm (exchangeable with D₂O).

Applications in Drug Discovery[5]

This scaffold is a "privileged structure" in medicinal chemistry. The diagram below details its divergent utility.

Figure 2: Divergent synthesis applications. The C5-aldehyde allows for extension into kinase inhibitors (e.g., Sunitinib analogs), while the amide group modulates solubility and binding affinity.

References

-

PubChem Compound Summary. (2025). N,N-dimethyl-1H-pyrrole-2-carboxamide (Precursor Data).[2] National Center for Biotechnology Information. Link

-

ChemicalBook. (2025).[2] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Analog Data).Link

- Zhang, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. (Context for scaffold utility).

-

Accelachem. (2025). Catalog Entry: 5-Formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 1384427-81-9).[1][2][3][4][6][7]Link

-

Sigma-Aldrich. (2025). Pyrrole-2-carboxaldehyde Safety Data Sheet. (Reference for aldehyde reactivity/safety). Link

Sources

- 1. 1154973-72-4|6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Ethambutol-d4 | CAS#:1129526-19-7 | Chemsrc [chemsrc.com]

- 3. 1154973-72-4|6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. aablocks.com [aablocks.com]

- 5. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | C14H23N3O2 | CID 20761785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 125686-77-3|2-(N-Methylpicolinamido)acetic acid|BLD Pharm [bldpharm.com]

- 7. 125686-77-3|2-(N-Methylpicolinamido)acetic acid|BLD Pharm [bldpharm.com]

Synthesis protocol for 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

High-Fidelity Synthesis of 5-Formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Abstract & Application Context

This protocol details the scalable synthesis of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide , a critical pharmacophore in medicinal chemistry.[1] This moiety serves as a "capping unit" in the synthesis of pyrrole-imidazole polyamides (PIPs), a class of DNA-minor groove binders derived from Distamycin A and Netropsin.[1] The formyl group provides a versatile handle for reductive amination or Knoevenagel condensations, while the dimethylamide tail modulates solubility and DNA affinity.

The method utilizes a robust Vilsmeier-Haack formylation strategy, optimized for regioselectivity at the C5 position while preserving the integrity of the C2-amide functionality.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the inherent reactivity of the pyrrole ring. The C2-amide group is electron-withdrawing, yet the pyrrole nitrogen remains sufficiently electron-donating to facilitate electrophilic aromatic substitution (EAS).[1] The C5 position is sterically accessible and electronically favored for the attack.

Strategic Disconnection:

-

Target: 5-Formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide.[1][2]

-

Transform: C-C Bond Formation (Formylation).

-

Starting Material: Pyrrole-2-carboxylic acid (Commercially available).[1]

Caption: Retrosynthetic logic flow from target aldehyde to commercial acid starting material.

Experimental Protocols

Phase 1: Synthesis of Precursor (Amidation)

Objective: Conversion of Pyrrole-2-carboxylic acid to N,N-dimethyl-1H-pyrrole-2-carboxamide.[1] Rationale: Direct amidation using EDC/HOBt avoids the use of harsh acid chlorides, preventing polymerization of the acid-sensitive pyrrole ring.

Materials:

-

Pyrrole-2-carboxylic acid (1.0 eq)[1]

-

Dimethylamine hydrochloride (1.5 eq)[1]

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

-

HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Pyrrole-2-carboxylic acid in DMF (0.2 M concentration) under N₂ atmosphere.

-

Activation: Add EDC·HCl and HOBt.[1] Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add Dimethylamine hydrochloride followed by dropwise addition of DIPEA.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Phase 2: Vilsmeier-Haack Formylation (Core Protocol)

Objective: Regioselective introduction of the aldehyde at C5.[1] Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the pyrrole C5 position. Subsequent hydrolysis yields the aldehyde.[4]

Materials:

-

N,N-Dimethyl-1H-pyrrole-2-carboxamide (Substrate, 1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)[1]

-

DMF (Anhydrous) (5.0 eq - acts as reagent and solvent)[1]

-

Sodium Acetate (NaOAc) (Quenching agent)[1]

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation (Critical Step):

-

Substrate Addition:

-

Dissolve the amide substrate in minimal DCM.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Note: Maintain temperature < 5°C to prevent side reactions.[1]

-

-

Reaction Phase:

-

Allow the mixture to warm to RT.

-

Stir for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; the spot will remain at the baseline until hydrolysis, or use a mini-workup aliquot).

-

Optimization: If conversion is slow, heat to 40°C for 1 hour.

-

-

Hydrolysis (The "Unmasking"):

-

Cool the mixture to 0°C.

-

Add a solution of Sodium Acetate (2.0 M, aq) slowly. The pH should be adjusted to ~7–8.

-

Stir vigorously for 1 hour at RT. This converts the iminium salt to the aldehyde.

-

-

Isolation:

Mechanism & Pathway Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism specific to this substrate.

Caption: Vilsmeier-Haack mechanistic pathway: Reagent formation, Electrophilic attack at C5, and Hydrolysis.

Analytical Data & Quality Control

Verification of the product structure is confirmed via NMR. The loss of the C5 proton and appearance of the aldehyde singlet are diagnostic.

Table 1: Expected 1H NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| -CHO | 9.50 – 9.80 | Singlet | 1H | Aldehyde (C5) |

| Pyrrole-NH | 12.0 – 12.5 | Broad Singlet | 1H | N-H |

| Pyrrole-CH | 6.80 – 6.95 | Doublet/Multiplet | 1H | C3-H |

| Pyrrole-CH | 6.50 – 6.65 | Doublet/Multiplet | 1H | C4-H |

| N-Me | 3.00 – 3.20 | Singlet(s)* | 6H | Dimethylamide |

*Note: The N,N-dimethyl protons may appear as two distinct singlets due to restricted rotation around the amide bond.[1]

Mass Spectrometry (ESI):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete hydrolysis of iminium salt.[1] | Increase hydrolysis time (up to 2h) or use stronger base (Na₂CO₃) carefully.[1] |

| Polymerization | Temperature too high during POCl₃ addition. | Strictly maintain T < 5°C during reagent formation and addition.[1] |

| Regioisomers | Attack at C3 or C4. | Unlikely with 2-substituted pyrroles, but ensure C2-amide is bulky enough.[1] Lower reaction temp favors C5.[1] |

| Starting Material Remaining | Deactivated ring. | The amide is EWG. If reaction stalls, heat to 50°C after addition is complete. |

References

-

Vilsmeier-Haack Reaction Overview

-

Pyrrole Functionalization

-

Corrole/Pyrrole Formylation Studies

-

General Pyrrole Synthesis

Sources

- 1. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - 5-formyl-n,n-dimethyl-1h-pyrrole-2-carboxamide (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-Formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

The pyrrole-2-carboxamide scaffold is a privileged pharmacophore, forming the core of molecules with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount in modern drug discovery for tuning potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide , a highly versatile pharmaceutical intermediate. We will elucidate the robust synthesis of this key building block via the Vilsmeier-Haack reaction and provide detailed, field-proven protocols for its subsequent elaboration into diverse downstream compounds, thereby demonstrating its significant value in the construction of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties & Structural Rationale

The utility of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide stems from the distinct reactivity of its functional groups, which can be addressed with high chemo-selectivity.

| Property | Data | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| IUPAC Name | 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| CAS Number | Not readily available; refers to a specific substituted derivative | |

| Key Functional Groups | 1. C5-Formyl (-CHO) 2. C2-Amide (-CONMe₂) 3. Pyrrole N-H |

The C5-formyl group serves as the primary reactive handle for molecular elaboration. Its electrophilic carbon is susceptible to nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-nitrogen bonds. The C2-carboxamide group, being relatively unreactive, electronically influences the pyrrole ring and acts as a crucial hydrogen bond acceptor in ligand-receptor interactions.[4]

Synthesis of the Intermediate via Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich heterocyclic system like pyrrole is most efficiently achieved through the Vilsmeier-Haack reaction.[5][6][7] This method is superior to other formylation techniques due to its mild conditions and high regioselectivity.

Principle and Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[5][8]

-

Electrophilic Aromatic Substitution: The π-excessive pyrrole ring of the starting material, N,N-dimethyl-1H-pyrrole-2-carboxamide, attacks the Vilsmeier reagent.[5][8] Due to the directing effect of the C2-carboxamide group and the inherent reactivity of the pyrrole nucleus, substitution occurs exclusively at the electron-rich and sterically accessible C5 position.[5]

-

Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous workup, where it is readily hydrolyzed to yield the target aldehyde.[8][9]

Vilsmeier-Haack Reaction Diagram

Caption: Mechanism of the Vilsmeier-Haack formylation of N,N-dimethyl-1H-pyrrole-2-carboxamide.

Detailed Synthesis Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N,N-dimethyl-1H-pyrrole-2-carboxamide | 138.17 | 10.0 | 1.38 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 11.0 | 1.0 mL |

| N,N-dimethylformamide (DMF) | 73.09 | 11.0 | 0.85 mL |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |

| Saturated aq. Sodium Chloride (Brine) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL). Cool the flask to 0 °C using an ice-water bath. To the stirred solvent, add N,N-dimethylformamide (0.85 mL, 11.0 mmol) via syringe. Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise over 10 minutes. Causality: This controlled addition is crucial to manage the exothermic reaction and safely form the Vilsmeier reagent. The mixture should be stirred at 0 °C for an additional 30 minutes.

-

Reaction with Pyrrole: Dissolve N,N-dimethyl-1H-pyrrole-2-carboxamide (1.38 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cold Vilsmeier reagent suspension.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) dropwise. Safety Note: This is an exothermic process that will release CO₂ gas; ensure adequate venting and slow addition. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the title compound as a solid.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a singlet peak around 9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

Synthetic Utility & Application Protocols

The C5-formyl group is a versatile handle for introducing molecular diversity, essential for exploring the chemical space around the pyrrole-2-carboxamide core.

Application 1: Reductive Amination for SAR Library Synthesis

Reductive amination is a cornerstone of medicinal chemistry for forging robust C-N bonds. This two-step, one-pot process involves the initial formation of a Schiff base (iminium ion) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Principle: This reaction allows for the coupling of a vast library of commercially available amines to the pyrrole core, rapidly generating a diverse set of analogues for SAR studies. The choice of reducing agent is key; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions.

Workflow Diagram:

Caption: Workflow for generating a compound library via reductive amination.

Protocol: Synthesis of N-((5-((benzylamino)methyl)-1H-pyrrol-2-yl)carbonyl)-N,N-dimethylamine

-

To a vial containing 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (83 mg, 0.5 mmol), add dichloroethane (DCE, 5 mL).

-

Add benzylamine (59 mg, 0.55 mmol, 1.1 eq).

-

Allow the mixture to stir for 20 minutes for pre-formation of the iminium ion.

-

Add sodium triacetoxyborohydride (159 mg, 0.75 mmol, 1.5 eq) in one portion.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract with DCM (3 x 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify by flash chromatography to obtain the desired product.

Application 2: Hydrazone Formation as a Bioisosteric Linker

Condensation of the formyl group with hydrazines or hydrazides yields stable hydrazone linkages. This moiety is found in numerous bioactive compounds and can act as a rigid linker or a bioisostere for an amide bond. Several antitubercular agents based on pyrrole-2-carbohydrazide have shown promise.[10]

Protocol: Synthesis of a Phenylhydrazone Derivative

-

Dissolve 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (83 mg, 0.5 mmol) in ethanol (5 mL).

-

Add phenylhydrazine (54 mg, 0.5 mmol, 1.0 eq).

-

Add one drop of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature. The product often precipitates from the solution upon formation.

-

After 2 hours, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Case Study: A Building Block for Modern Therapeutics